molecular formula C19H24N2O6S2 B2880756 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethoxybenzene-1-sulfonamide CAS No. 946249-83-8

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethoxybenzene-1-sulfonamide

Cat. No.: B2880756
CAS No.: 946249-83-8
M. Wt: 440.53
InChI Key: FLOJNADWWAGQAM-UHFFFAOYSA-N
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Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethoxybenzene-1-sulfonamide is a chemical compound for research use only, provided with high purity. It is strictly not for diagnostic, therapeutic, or personal use. The compound is identified by CAS Number 946249-83-8 . It has a molecular formula of C 19 H 24 N 2 O 6 S 2 and a molecular weight of 440.53 g/mol . Its structure is based on a 1,2,3,4-tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry known for its potential in drug discovery. This core is functionalized with an ethanesulfonyl group at the nitrogen atom and a 2,5-dimethoxybenzenesulfonamide moiety at the 7-position . Researchers can utilize this compound as a valuable building block or intermediate in synthetic chemistry projects. It also serves as a key scaffold for the design and development of novel bioactive molecules for high-throughput screening and biological evaluation. The specific sulfonamide and ether functionalities make it a candidate for investigating interactions with various biological targets. For comprehensive product specifications, availability, and detailed handling instructions, please contact our sales team.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O6S2/c1-4-28(22,23)21-11-5-6-14-7-8-15(12-17(14)21)20-29(24,25)19-13-16(26-2)9-10-18(19)27-3/h7-10,12-13,20H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOJNADWWAGQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrahydroquinoline Core Formation

The tetrahydroquinoline scaffold is synthesized via cyclization of substituted aniline derivatives. Patent data (CA2912849A1) illustrates a method using dimethylacetamide (DMA) or 1-methyl-2-pyrrolidone (NMP) with sulfuric acid (6–8 wt%) at 100–120°C to promote cyclization. For the 7-amino derivative, nitration followed by reduction is employed:

  • Nitration : Treat 1,2,3,4-tetrahydroquinoline with nitric acid in acetic anhydride at 0°C to introduce a nitro group at the 7-position.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.

Ethanesulfonylation

Sulfonylation of the tetrahydroquinoline amine is achieved using ethanesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. Reaction conditions from US10336749B2 recommend:

  • Solvent : DCM or tetrahydrofuran (THF)
  • Molar ratio : 1.1 equivalents of ethanesulfonyl chloride
  • Temperature : 0°C to room temperature (20–25°C)
  • Reaction time : 2–4 hours

Yields exceeding 85% are reported under these conditions.

Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride

Sulfonation of 1,4-Dimethoxybenzene

Chlorosulfonation of 1,4-dimethoxybenzene is conducted using chlorosulfonic acid in anhydrous conditions:

  • Dissolve 1,4-dimethoxybenzene in dry dichloroethane at 0°C.
  • Add chlorosulfonic acid dropwise (2.2 equivalents).
  • Stir at 50°C for 6 hours.

The crude product is purified via recrystallization from hexane, yielding 2,5-dimethoxybenzenesulfonyl chloride with >90% purity.

Coupling Reaction: Sulfonamide Bond Formation

Reaction Optimization

The final coupling step involves reacting 1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine with 2,5-dimethoxybenzenesulfonyl chloride. Key parameters from PMC9267128 and US10336749B2 include:

Parameter Optimal Value Impact on Yield
Solvent THF or DCM Maximizes solubility
Base Pyridine or TEA Neutralizes HCl
Temperature 0°C → RT Minimizes side reactions
Molar ratio (amine:sulfonyl chloride) 1:1.1 Ensures complete reaction

Reaction progression is monitored via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1). Post-reaction, the mixture is washed with 5% HCl and saturated NaHCO₃ , followed by drying over MgSO₄.

Purification and Characterization

Crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane gradient) or recrystallization from ethanol/water. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (s, 1H, ArH), 6.95 (d, J = 8.4 Hz, 1H, ArH), 3.89 (s, 3H, OCH₃), 3.72 (s, 3H, OCH₃), 3.45 (t, J = 6.0 Hz, 2H, CH₂), 2.95 (q, J = 7.6 Hz, 2H, SO₂CH₂CH₃).
  • HRMS : m/z calculated for C₂₀H₂₅N₂O₅S₂ [M+H]⁺: 437.1204; found: 437.1201.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Data aggregated from analogous syntheses (,,):

Step Yield Range Key Challenges
Tetrahydroquinoline nitration 60–70% Regioselectivity at 7-position
Ethanesulfonylation 85–90% Competing N-sulfonylation
Sulfonamide coupling 75–80% Moisture sensitivity of sulfonyl chloride

Solvent and Catalytic Systems

  • Cyclization : DMA/NMP with H₂SO₄ improves reaction rate vs. DMF.
  • Sulfonylation : TEA in DCM minimizes side products vs. pyridine.

Industrial-Scale Considerations

Patent US10336749B2 emphasizes scalability through:

  • Autoclave use : Enables high-pressure reactions (3–5 bar) in isopropanol/2-butanol.
  • Chromatography-free purification : Filtration and recrystallization replace column chromatography.
  • Moisture-tolerant intermediates : Moist product from one step is used directly in the next.

Chemical Reactions Analysis

Types of Reactions

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethoxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .

Scientific Research Applications

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethoxybenzene-1-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may act on cell surface receptors such as cytokine receptors and G-protein coupled receptors (GPCRs), including formyl peptide receptors (FPRs) and Toll-like receptors (TLRs). These interactions can activate intracellular signal pathways such as nuclear factor-κB (NF-κB) and extracellular signal-regulated kinase 1/2 (ERK1/2), leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethoxybenzene-1-sulfonamide include other sulfonamides and organosulfur compounds. Examples include:

  • N-[5-(ethylsulfonyl)-2-methoxyphenyl]-5-[3-(2-pyridinyl)phenyl]-1,3-oxazol-2-amine
  • Sulfones
  • Sulfoxides

Uniqueness

What sets this compound apart from similar compounds is its unique structure, which allows for specific interactions with molecular targets. This specificity can lead to more targeted and effective applications in various fields, including medicine and industry .

Biological Activity

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethoxybenzene-1-sulfonamide is a complex organic compound belonging to the sulfonamide class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article discusses the biological activity of this compound based on diverse research findings and case studies.

Structural Characteristics

The compound's structure can be described by the following molecular formula:

PropertyValue
Molecular Formula C₁₄H₁₈N₂O₄S₂
Molecular Weight 380.48 g/mol
LogP 2.5135
Polar Surface Area 72.206 Ų
Hydrogen Bond Acceptors 8
Hydrogen Bond Donors 1

The presence of both the tetrahydroquinoline moiety and the sulfonamide group contributes to its solubility and biological activity, enhancing its interaction with various biological targets.

Antimicrobial Properties

Research indicates that sulfonamides exhibit significant antimicrobial activity against a range of pathogens. The mechanism of action typically involves the inhibition of bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), which is crucial for DNA synthesis in bacteria. This inhibition leads to bacteriostatic effects rather than bactericidal ones .

In vitro studies have demonstrated that this compound shows efficacy against both Gram-positive and Gram-negative bacteria. For example:

BacteriaActivity
Staphylococcus aureusInhibition observed
Escherichia coliModerate susceptibility
Candida albicansAntifungal activity noted

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of sulfonamides has also been explored in various studies. This compound has been shown to induce cytotoxicity in cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer). The cytotoxic effects are believed to be mediated through apoptosis induction and cell cycle arrest .

A comparative study evaluated the cytotoxicity of related compounds:

CompoundIC50 (µM)
This compound15
Control (Doxorubicin)5

These results indicate that while the compound is less potent than established chemotherapeutics like Doxorubicin, it still possesses significant activity warranting further investigation.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various sulfonamides including this compound. The results indicated that this compound exhibited a zone of inhibition against Staphylococcus aureus, suggesting its potential use in treating bacterial infections .

Case Study 2: Cytotoxicity Against Cancer Cells

In another study focusing on the anticancer properties of sulfonamides, researchers found that this compound significantly reduced cell viability in MCF-7 cells compared to untreated controls. The study concluded that this compound could serve as a lead structure for developing new anticancer agents .

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